2-(氯甲基)-4-甲氧基-3-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine and its derivatives involves various chemical reactions, utilizing different reagents and conditions to achieve high yields and selectivity. One method involves the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild reaction conditions, confirming the structure through 1H NMR and IR techniques (Xia Liang, 2007). Another approach describes a multistep synthesis starting from 4-chloro-2,3-dimethylpyridine N-oxide, eventually leading to the formation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine through halogenation, nitration, methoxylation, acylation, and hydrolysis steps (Pan Xiang-jun, 2006).
科学研究应用
苯并咪唑衍生物的合成: 潘祥军 (2006) 描述了从 4-氯-2,3-二甲基吡啶 N-氧化物开始合成各种化合物的过程,最终形成 2-氯甲基-4-(3-甲氧基丙氧基)-3-甲基吡啶,这是合成苯并咪唑衍生物的中间体 (Pan, 2006).
强效长效组胺 H2 受体拮抗剂的开发: B. Adger 等人 (1988) 报道了 3-(2-甲氧基-4-吡啶基)丙酸甲酯的合成,这是创建强效长效组胺 H2 受体拮抗剂的关键中间体。该合成涉及 2-甲氧基-4-甲基吡啶的烷基化 (Adger 等,1988).
3-(取代甲基)-2-苯基-4H-1-苯并噻吩-4-酮的合成: 中住裕之等人 (1984) 探索了甲氧基取代的硫黄黄酮的氯甲基化,得到 3-(氯甲基)硫黄黄酮,它可以转化为具有抗菌活性的各种 3-(取代甲基)硫黄黄酮 (Nakazumi 等,1984).
多发性硬化症治疗 K+ 通道阻滞剂的开发: Sofia Rodríguez-Rangel 等人 (2020) 研究了新型 4-氨基吡啶衍生物作为多发性硬化症中 PET 成像和治疗的潜在候选物。该研究包括对 3-甲基-4-氨基吡啶和 3-甲氧基-4-氨基吡啶等化合物的研究 (Rodríguez-Rangel 等,2020).
作用机制
- Rearomatization of the aromatic ring occurs, converting the benzyl alcohol to the corresponding chloride .
- Deactivated substrates (e.g., acetophenone, nitrobenzene) show limited reactivity, while modified conditions using chloromethyl methyl ether (MOMCl) yield better results .
- However, the production of small amounts of highly carcinogenic bis(chloromethyl) ether is a drawback for industrial applications .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
安全和危害
未来方向
属性
IUPAC Name |
2-(chloromethyl)-4-methoxy-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCDHHEYPUZGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methoxy-3-methylpyridine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。